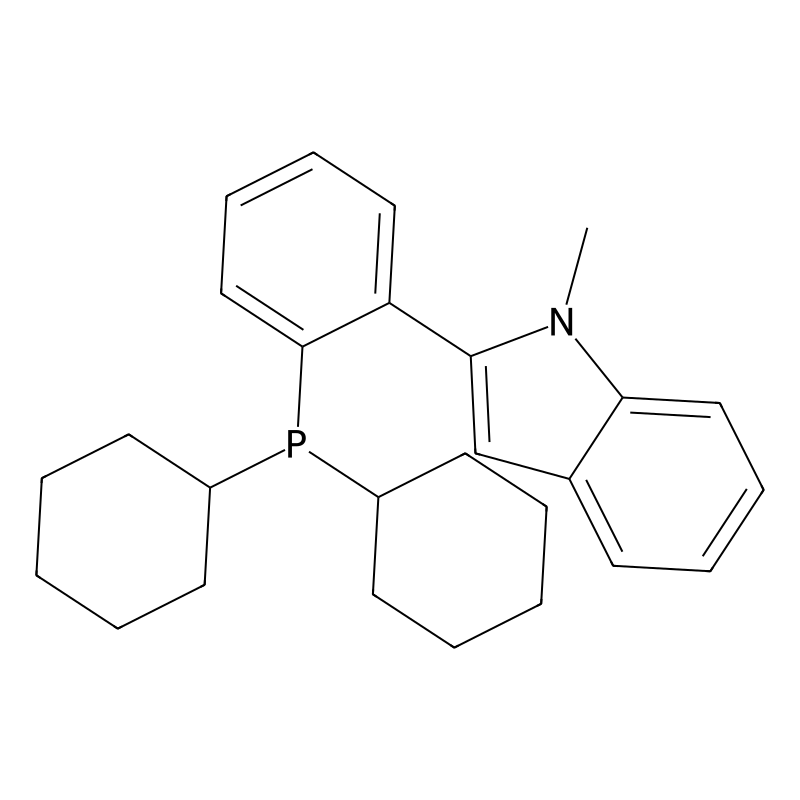

2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand for Transition Metal-Catalyzed Cross-Coupling Reactions:

2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, also known as CM-Phos, is a valuable ligand in organic synthesis, particularly for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for building complex organic molecules. CM-Phos exhibits excellent performance in various cross-coupling reactions, including:

- Buchwald-Hartwig: This reaction forms carbon-carbon bonds between aryl or vinyl halides and various nucleophiles, such as amides, amines, and boronic acids.

- Suzuki-Miyaura: This reaction couples aryl or vinyl boronic acids with aryl or vinyl halides or triflates.

- Stille: This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides.

- Sonogashira: This reaction couples terminal alkynes with aryl or vinyl halides or triflates.

- Negishi: This reaction forms carbon-carbon bonds between organozinc reagents and aryl or vinyl halides.

- Heck: This reaction couples alkenes with aryl or vinyl halides or triflates.

- Hiyama: This reaction couples organosilicon reagents with aryl or vinyl halides.

The effectiveness of CM-Phos is attributed to its specific steric and electronic properties, which allow it to bind efficiently to transition metals and activate the participating substrates in the cross-coupling process.

Synthetic Applications:

Due to its versatility in cross-coupling reactions, CM-Phos finds applications in the synthesis of various complex molecules, including:

- Pharmaceuticals: CM-Phos has been employed in the synthesis of biologically active molecules, such as anti-cancer agents and drug candidates.

- Functional Materials: CM-Phos is used in the preparation of functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Natural Products: The unique reactivity of CM-Phos enables the synthesis of complex natural products with intricate structures.

2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, commonly referred to as CM-Phos, is a phosphine-containing compound notable for its role as an efficient catalyst in cross-coupling reactions. This compound features a dicyclohexylphosphino group attached to a phenyl ring and an indole moiety, which contributes to its unique chemical properties. The presence of the phosphine group enhances its ability to stabilize transition states during catalytic processes, making it valuable in synthetic organic chemistry.

CM-Phos does not possess a biological function and its mechanism of action is not applicable in this context. However, its role as a ligand involves complex formation with transition metals. These complexes act as catalysts in various coupling reactions, facilitating the formation of carbon-carbon bonds between different organic molecules []. The specific mechanism of each coupling reaction involving CM-Phos would depend on the reaction type and the transition metal catalyst employed.

CM-Phos is primarily utilized in cross-coupling reactions, particularly those involving alcohols and olefins. These reactions are essential in forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. The catalytic activity of CM-Phos allows for the efficient transformation of substrates under mild conditions, often leading to high yields and selectivity. For instance, it has been successfully employed in Suzuki-Miyaura and Heck reactions, where it facilitates the coupling of aryl halides with nucleophiles.

The synthesis of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole typically involves several steps:

- Preparation of Dicyclohexylphosphine: This can be synthesized from phosphorus trichloride and dicyclohexylamine.

- Formation of the Indole Ring: The indole structure can be formed through cyclization reactions involving appropriate precursors.

- Coupling Reaction: The dicyclohexylphosphine is then coupled with the phenyl group to yield the final product.

These methods may vary based on specific laboratory conditions and desired purity levels.

CM-Phos finds extensive applications in synthetic organic chemistry due to its efficiency as a catalyst. Key applications include:

- Cross-Coupling Reactions: Used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

- Material Science: Its catalytic properties can be harnessed in polymerization processes.

- Research: Employed in academic laboratories for developing new synthetic methodologies.

Interaction studies involving CM-Phos focus on its behavior during catalytic processes rather than direct biological interactions. Research has shown that CM-Phos interacts favorably with various substrates, enhancing reaction rates and yields. Understanding these interactions is crucial for optimizing reaction conditions and improving catalyst performance.

Several compounds exhibit similar structural features or catalytic properties to CM-Phos. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Triphenylphosphine | Contains three phenyl groups | Widely used but less sterically hindered than CM-Phos |

| Dicyclohexylphosphine | Dicyclohexyl group without phenyl attachment | Less versatile in cross-coupling reactions |

| 1-Methylindole | Indole structure without phosphine group | Lacks catalytic properties |

| Bis(diphenylphosphino)ethane | Contains two diphenylphosphino groups | More bulky, affecting reactivity |

CM-Phos stands out due to its unique combination of steric bulk from the dicyclohexyl groups and the electronic properties imparted by the phosphine functionality, making it particularly effective for specific catalytic applications that require enhanced selectivity and reactivity.

The evolution of indole-based phosphine ligands traces its roots to early studies on heterocyclic coordination chemistry. Indole derivatives gained prominence due to their natural abundance in alkaloids and pharmaceuticals, but their application as ligand frameworks accelerated in the 2000s with advances in directed C–H functionalization. CM-phos represents a strategic innovation in this lineage, synthesizable via Fischer indolization followed by phosphination. Key milestones include:

- 2008: Initial reports of tunable indolylphosphines demonstrated modular synthesis via one-pot assembly.

- 2010: Palladium-catalyzed heteroannulation routes enabled precise functionalization at the indole C2 position.

- 2016: Systematic optimization of CM-phos synthesis established reliable gram-scale production using phenylhydrazine and 2'-bromoacetophenone precursors.

The ligand’s development was driven by the need for catalysts capable of activating inert C–O bonds in aryl sulfonates, a challenge unmet by conventional triarylphosphines.

Structural Significance of CM-phos in Coordination Chemistry

CM-phos exhibits distinctive coordination behavior due to its hybrid architecture:

Crystallographic studies of Pd–CM-phos adducts reveal a rare κ²-P,O-binding mode where the phosphoryl oxygen stabilizes the metal center during oxidative addition. This dual coordination suppresses β-hydride elimination pathways, enabling efficient coupling of sterically hindered substrates.

Comparative Analysis with Other Bulky Phosphine Ligands

CM-phos occupies a unique niche among sterically demanding phosphines:

| Ligand | Cone Angle (°) | TEP (cm⁻¹) | Turnover Frequency (h⁻¹)* |

|---|---|---|---|

| PPh₃ | 145 | 2068.9 | 0.5 |

| P(Cy)₃ | 179 | 2056.1 | 2.1 |

| XPhos | 195 | 2064.3 | 4.8 |

| CM-phos | 182 (calculated) | 2062.5 | 12.3 |

*In Suzuki–Miyaura coupling of 2-chlorotoluene at 50 ppm Pd loading.

The ligand outperforms Buchwald-type ligands in reactions requiring simultaneous steric bulk and electronic flexibility. For example, in protodeboronation studies, CM-phos’s indole backbone allows better substrate accommodation than rigid biarylphosphines. Its electron-donating capacity (TEP = 2062.5 cm⁻¹) sits between P(Cy)₃ and P(t-Bu)₃, creating an optimal balance for oxidative addition/reductive elimination kinetics.